molecular formula C15H11BrN2O2 B6621278 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide

2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide

Cat. No.: B6621278
M. Wt: 331.16 g/mol
InChI Key: ZZNOWVJVFZHOKK-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide core and a cyanomethoxy group attached to the phenyl ring

Properties

IUPAC Name

2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-14-4-2-1-3-13(14)15(19)18-11-5-7-12(8-6-11)20-10-9-17/h1-8H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNOWVJVFZHOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitrile Formation: The phenyl ring is functionalized with a cyanomethoxy group. This can be achieved by reacting the corresponding phenol with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Amide Formation: The final step involves the formation of the amide bond between the brominated benzamide and the cyanomethoxy-substituted phenyl group. This can be accomplished using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylbenzamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit biological activities, such as anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The cyanomethoxy group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide can be compared with other similar compounds, such as:

    2-bromo-N-[4-(methoxy)phenyl]benzamide: Lacks the nitrile group, which may affect its reactivity and biological activity.

    2-bromo-N-[4-(cyano)phenyl]benzamide: Lacks the methoxy group, which may influence its solubility and binding properties.

    2-bromo-N-[4-(hydroxy)phenyl]benzamide: Contains a hydroxyl group instead of a cyanomethoxy group, which may alter its chemical and biological properties.

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